4-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
4-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Common reagents used in this step include hydrazine derivatives and aldehydes or ketones.
Fusion with Quinazoline Moiety: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.
Introduction of Substituents: The final step involves the introduction of the fluorophenyl and methylphenyl groups. This can be achieved through various substitution reactions using appropriate halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
4-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects.
Uniqueness
4-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one stands out due to its unique combination of a triazole ring and a quinazoline moiety, which imparts distinct pharmacological properties. Its specific substituents, such as the fluorophenyl and methylphenyl groups, further enhance its biological activity and selectivity.
Properties
Molecular Formula |
C23H17FN4O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H17FN4O/c1-15-5-4-6-17(13-15)21-25-26-23-27(14-16-9-11-18(24)12-10-16)22(29)19-7-2-3-8-20(19)28(21)23/h2-13H,14H2,1H3 |
InChI Key |
CLSMRWPLMQMSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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